NIM811

Description

(Melle-4)cyclosporin has been reported in Tolypocladium inflatum with data available.

This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

a non-immunosuppressive analog of cyclosporin A

Properties

IUPAC Name |

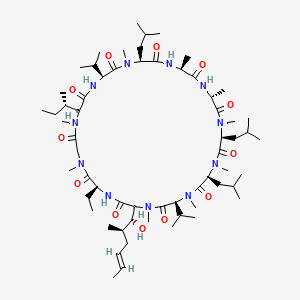

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJPZDVUUKWPGT-FOIHOXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904006 | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143205-42-9 | |

| Record name | (melle-4)cyclosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (melle-4)cyclosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NIM811: A Deep Dive into a Non-immunosuppressive Cyclophilin Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NIM811, or N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive analog of cyclosporin A that has garnered significant interest for its therapeutic potential across a spectrum of diseases. Its primary mechanism of action lies in the inhibition of cyclophilins, particularly cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, this compound mitigates mitochondrial dysfunction and subsequent cell death, a pathological hallmark in various conditions including neurodegenerative diseases, traumatic central nervous system injury, certain muscular dystrophies, and viral infections. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

This compound exerts its cytoprotective effects by targeting the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that, when opened for a prolonged period, leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.

A key regulator of the mPTP is the protein cyclophilin D (CypD), located in the mitochondrial matrix. Under conditions of cellular stress, such as excessive intracellular calcium and oxidative stress, CypD is thought to induce a conformational change in the mPTP complex, leading to its opening.

This compound, like its parent compound cyclosporin A, binds to cyclophilins. However, a critical structural modification in this compound—the substitution of an isobutyl group with a sec-butyl group at position 4—prevents the this compound-cyclophilin A complex from binding to and inhibiting calcineurin, thereby ablating the immunosuppressive activity characteristic of cyclosporin A.[1] This specificity allows this compound to be investigated for non-immune-related pathologies.

The binding of this compound to cyclophilin D prevents its interaction with the mPTP complex, thus inhibiting pore opening and preserving mitochondrial integrity and function. This mechanism is central to the neuroprotective, cardioprotective, and anti-viral effects observed with this compound treatment.

Data Presentation: Quantitative Summary of Preclinical and Clinical Studies

The therapeutic potential of this compound has been evaluated in various disease models. The following tables summarize key quantitative findings from these studies.

Antiviral Activity

Table 1: this compound Activity Against Hepatitis C Virus (HCV) in a 14-Day Clinical Trial [2][3][4]

| Treatment Group | Mean HCV RNA Decline (log) | Mean ALT Normalization | Mean Platelet Count Change (x10⁹/L) |

| This compound Monotherapy (doses >75mg) | No significant virological response | Observed | - |

| This compound (600mg BID) + PEG-IFN | 2.85 | Significant decline by day 14 | Baseline: 203, Day 14: 105 |

| PEG-IFN Alone | 0.56 | Unchanged | Baseline: 177, Day 14: 139 |

Table 2: In Vitro Anti-HCV Activity of this compound [5]

| Assay | This compound Concentration | Result |

| HCV RNA reduction in replicon cells (48h) | 0.66 µM | 50% inhibitory concentration (IC50) |

| HCV RNA reduction in replicon cells (9 days) | 1 µM | >3-log10 viral RNA reduction |

Table 3: In Vitro Anti-HIV-1 Activity of this compound [5][6][7][8]

| Cell Type | Virus Strain | IC50 (µg/mL) |

| Primary T4 lymphocytes & monocytes | Clinical Isolates | 0.011 - 0.057 |

| MT4 cells | HIV-1 IIIB | ~0.17 (for 2-LTR circle formation) |

Neuroprotection

Table 4: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI) [9]

| Treatment Group (15 min post-injury) | α-Spectrin Degradation | Motor Function (48h & 7 days) | Neurodegeneration (7 days) |

| Vehicle | Increased | Impaired | Significant |

| This compound (10 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |

| Cyclosporin A (20 mg/kg) | Significantly attenuated (p < 0.005) | Significantly improved (p < 0.005) | Significantly reduced (p < 0.0001) |

Table 5: Dose-Response of this compound on Cortical Tissue Sparing in a Rat Model of TBI [2][10]

| This compound Dose (mg/kg) | Percentage of Cortex Damaged (Mean ± SEM) | Statistical Significance vs. Vehicle |

| Vehicle | ~35% | - |

| 5 | ~25% | p < 0.05 |

| 10 | ~20% | p < 0.001 |

| 20 | ~23% | p < 0.01 |

| 40 | ~27% | p < 0.05 |

Table 6: Dose-Response of this compound on Functional Recovery after Spinal Cord Injury (SCI) in Rats [3][4][9]

| This compound Dose (mg/kg) | Open Field Locomotor Performance (BBB Score) | Bladder Control | White Matter Tissue Sparing |

| 10 | Significantly improved | No significant improvement | No significant improvement |

| 20 | No significant improvement | Significantly improved | Significantly improved |

| 40 | No significant improvement | Significantly improved | Significantly improved |

Muscular Dystrophy

Table 7: Effects of this compound in Preclinical Models of Collagen VI-Related Myopathies

| Model | Outcome | Result |

| Zebrafish model of Ullrich Congenital Muscular Dystrophy (UCMD) | Prevention of structural and functional abnormalities | This compound was significantly more effective than Cyclosporin A |

| Muscle-derived cells from UCMD and Bethlem Myopathy (BM) patients | Mitochondrial depolarization in response to oligomycin | Significantly reduced by this compound |

| Col6a1-/- myopathic mouse model | Apoptosis and muscle strength | Apoptosis was prevented and muscle strength was increased |

Experimental Protocols

Mitochondrial Permeability Transition (mPTP) Assay

This protocol is a generalized method for assessing mPTP opening in isolated mitochondria, a key assay for evaluating the mechanism of this compound.

Objective: To measure the calcium retention capacity of isolated mitochondria as an indicator of mPTP opening.

Materials:

-

Isolated mitochondria

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., containing KCl, MOPS, succinate, rotenone, and a calcium-sensitive fluorescent dye like Calcium Green 5N)

-

Calcium chloride (CaCl₂) solution of known concentration

-

This compound or other test compounds

-

Fluorometric plate reader

Procedure:

-

Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Resuspend the mitochondrial pellet in the assay buffer to a final concentration of approximately 0.5 mg/mL.

-

Add the mitochondrial suspension to the wells of a microplate.

-

Add this compound or vehicle control to the respective wells and incubate for a short period.

-

Place the microplate in a fluorometric plate reader and begin recording fluorescence over time.

-

After establishing a baseline fluorescence, inject a known amount of CaCl₂ into each well at regular intervals.

-

Continue recording fluorescence. Mitochondrial uptake of Ca²⁺ will quench the dye's fluorescence.

-

Prolonged mPTP opening will result in the release of accumulated Ca²⁺, causing a sharp increase in fluorescence.

-

The total amount of Ca²⁺ added before the sharp fluorescence increase is the calcium retention capacity.

Apoptosis Assay (Annexin V Staining)

This protocol describes a common method to quantify apoptosis, a process inhibited by this compound in various disease models.

Objective: To differentiate between live, apoptotic, and necrotic cells using Annexin V and a viability dye (e.g., Propidium Iodide - PI).

Materials:

-

Cell culture treated with this compound or vehicle control

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cell cultures as required for the experiment. Treat cells with this compound or vehicle control.

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cell pellet in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Data analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound can be understood through its modulation of key signaling pathways initiated by cellular insults.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its lack of immunosuppressive activity makes it a safer alternative to cyclosporin A for a range of non-immune-mediated diseases. The quantitative data from preclinical and clinical studies demonstrate its efficacy in mitigating cellular damage and improving functional outcomes in models of central nervous system injury, muscular dystrophy, and viral infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in these and other pathological conditions characterized by mitochondrial dysfunction.

References

- 1. Cyclosporine A in Ullrich congenital muscular dystrophy: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of human immunodeficiency virus type 1 replication by SDZ NIM 811, a nonimmunosuppressive cyclosporine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Injury Treatment with this compound Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-injury administration of the mitochondrial permeability transition pore inhibitor, this compound, is neuroprotective and improves cognition after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

NIM811: A Technical Guide to a Non-immunosuppressive Cyclophilin D Inhibitor for Mitochondrial Permeability Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIM811, or N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive derivative of cyclosporin A that has emerged as a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP). By binding to mitochondrial cyclophilin D (CypD), a key regulator of the mPTP, this compound prevents the opening of this channel, thereby mitigating mitochondrial dysfunction and subsequent cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, therapeutic potential in various diseases, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: The Mitochondrial Permeability Transition Pore and the Role of this compound

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress. Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death through necrosis or apoptosis.

Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a crucial regulator of the mPTP. The binding of CypD to components of the mPTP complex is thought to sensitize the pore to opening.

This compound is a chemically modified cyclosporin A analog. Unlike its parent compound, this compound does not form a functional complex with calcineurin, thereby lacking immunosuppressive activity. However, it retains a high affinity for cyclophilins, particularly CypD. By binding to CypD, this compound prevents its interaction with the mPTP complex, thus inhibiting pore opening and protecting mitochondria from permeability transition-induced damage.

Chemical Structure:

-

Systematic Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-((S)-sec-butyl)-30-ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone

-

Molecular Formula: C62H111N11O12

-

Molecular Weight: 1202.64 g/mol

Mechanism of Action of this compound

This compound exerts its cytoprotective effects by directly targeting the mitochondrial permeability transition pore. The key steps in its mechanism of action are outlined below.

Caption: Mechanism of this compound action on the mPTP.

Therapeutic Applications and Efficacy

This compound has demonstrated significant therapeutic potential in a range of preclinical models of diseases where mitochondrial dysfunction and mPTP opening are key pathological events.

Ischemia-Reperfusion Injury

This compound has been shown to be protective in models of ischemia-reperfusion injury (IRI) in various organs, including the liver, kidney, and brain. By preventing mPTP opening during reperfusion, this compound reduces cell death and inflammation.

Table 1: Efficacy of this compound in Ischemia-Reperfusion Injury Models

| Model System | Organ | Dosage/Concentration | Key Findings |

| Mouse Model of Hepatic IRI | Liver | 10 mg/kg, intraperitoneal | Significantly lower ALT levels and reduced histological injury scores.[1][2] |

| Rat Liver Transplantation | Liver | 5 µM in storage solution | Blocked increases in ALT, serum bilirubin, and necrosis by >70%; increased graft survival.[3] |

| Mouse Model of Hindlimb IRI | Skeletal Muscle | 10 mg/kg, before reperfusion | Increased gait speed and improved Tarlov scores; reduced levels of pro-inflammatory cytokines.[4][5] |

| In vitro (hypoxic human myoblasts) | Skeletal Muscle | 5-20 µM | Significantly increased cell survival and decreased LDH release in a dose-dependent manner.[4][5] |

Muscular Dystrophies

In congenital muscular dystrophies related to collagen VI deficiency, such as Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy (BM), mPTP opening is a causative event in disease pathogenesis. This compound has shown promise in preclinical models of these diseases.

Table 2: Efficacy of this compound in Muscular Dystrophy Models

| Model System | Disease Model | Dosage/Concentration | Key Findings |

| Col6a1-/- Mouse Model | UCMD/BM | 10 and 25 mg/kg/day | Prevented apoptosis and increased muscle strength.[6] |

| Zebrafish Model | ColVI Myopathy | 10, 25, and 50 µM | Largely prevented structural and functional abnormalities; more effective than cyclosporin A.[6][7] |

| Primary muscle-derived cells from UCMD/BM patients | UCMD/BM | Not specified | Reduced mitochondrial alterations and depolarizing response to rotenone and oligomycin.[6][7] |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against the Hepatitis C virus (HCV). Its mechanism of action is believed to involve the inhibition of host cyclophilins that are required for viral replication.

Table 3: Antiviral Efficacy of this compound

| Virus | Cell System | IC50 | Key Findings |

| Hepatitis C Virus (HCV) | Replicon cells | 0.66 µM (at 48h) | Concentration-dependent reduction of HCV RNA; synergistic effect with alpha interferon. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Swelling Assay (Spectrophotometric Method)

This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial swelling, which is a consequence of mPTP opening.

Materials:

-

Isolated mitochondria

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

-

Substrates: 5 mM glutamate, 5 mM malate

-

Inducer: 200 µM CaCl2

-

Inhibitor: this compound (various concentrations)

-

Spectrophotometer capable of kinetic measurements at 540 nm

Procedure:

-

Prepare isolated mitochondria from the tissue of interest using differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Set the spectrophotometer to read absorbance at 540 nm in kinetic mode at room temperature.

-

In a cuvette, add the swelling buffer, substrates, and the desired concentration of this compound or vehicle control.

-

Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL and mix gently.

-

Allow the suspension to equilibrate for 2-3 minutes and record a stable baseline absorbance.

-

Induce mPTP opening by adding CaCl2 to the cuvette and immediately start recording the absorbance at 540 nm every 30-60 seconds for 10-20 minutes.

-

A decrease in absorbance indicates mitochondrial swelling.

-

Analyze the data by calculating the rate of swelling (change in A540/min) or the extent of swelling (total change in A540).

Caption: Workflow for the mitochondrial swelling assay.

Cyclophilin D Binding/Activity Assay (Chymotrypsin-coupled Assay)

This assay indirectly measures the peptidyl-prolyl isomerase (PPIase) activity of CypD, which is inhibited by this compound binding. The assay relies on the cis-to-trans isomerization of a peptide substrate, which makes it susceptible to cleavage by chymotrypsin, releasing a fluorescent product.

Materials:

-

Recombinant human Cyclophilin D

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

This compound (various concentrations)

-

Microplate reader capable of reading absorbance at 390 nm

Procedure:

-

Prepare a stock solution of the substrate in trifluoroethanol containing LiCl.

-

In a 96-well plate, add the assay buffer and the desired concentrations of this compound or vehicle control.

-

Add recombinant CypD to each well.

-

Add α-chymotrypsin to each well.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 390 nm every 15-30 seconds for 10-15 minutes at 10°C.

-

The rate of the reaction is proportional to the PPIase activity of CypD.

-

Calculate the IC50 of this compound by plotting the initial reaction rates against the logarithm of the inhibitor concentration.

In Vivo Administration in a Mouse Model of Hepatic Ischemia-Reperfusion Injury

This protocol describes a typical in vivo experiment to assess the protective effects of this compound in a model of liver IRI.

Animal Model:

-

Male C57BL/6 mice (8-12 weeks old)

Materials:

-

This compound

-

Vehicle (e.g., saline, or a cremophor-based formulation)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture

Procedure:

-

Anesthetize the mice using isoflurane.

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to ischemia.

-

Perform a midline laparotomy to expose the liver.

-

Induce partial warm ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median liver lobes for 60 minutes.

-

After the ischemic period, remove the clamp to allow reperfusion.

-

Suture the abdominal wall in two layers.

-

Allow the animals to recover.

-

At a predetermined time point (e.g., 6 or 24 hours) after reperfusion, euthanize the mice.

-

Collect blood for serum analysis (e.g., ALT, AST) and liver tissue for histology (H&E staining) and other molecular analyses.

Caption: Workflow for in vivo hepatic IRI model.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for a variety of conditions linked to mitochondrial dysfunction. Its potent and specific inhibition of the mitochondrial permeability transition pore, coupled with its lack of immunosuppressive activity, makes it an attractive molecule for further investigation. This technical guide provides a comprehensive overview of this compound, offering researchers and drug development professionals the foundational knowledge and experimental methodologies to explore its full potential.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of cyclosporine and its analog NIM-811 in a murine model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

A Technical Guide to NIM811: A Non-Immunosuppressive Cyclophilin Inhibitor for Mitochondrial Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIM811, also known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive analog of Cyclosporin A (CsA).[1][2] While CsA is a potent immunosuppressant widely used in organ transplantation, its clinical utility is often limited by significant side effects, including nephrotoxicity. This compound was developed to retain the cytoprotective properties of CsA without its immunosuppressive activity.[1][3] This is achieved through a structural modification that prevents the this compound-cyclophilin complex from binding to and inhibiting calcineurin, the key mediator of CsA's immunosuppressive effects.[4][5] The primary mechanism of this compound's therapeutic potential lies in its ability to inhibit the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][6][7] This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key studies, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The defining characteristic of this compound is its potent inhibition of the mitochondrial permeability transition pore (mPTP).[1][6][7] The mPTP is a non-specific channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of intracellular calcium and oxidative stress.[7] Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[8][9][10]

This compound exerts its inhibitory effect on the mPTP by binding to cyclophilin D (CypD), a key regulatory component of the pore complex.[11][12] By binding to CypD, this compound prevents its interaction with other components of the mPTP, thereby stabilizing the inner mitochondrial membrane and preventing pore opening.[1][8][9][10] This mechanism is central to the observed neuroprotective, cardioprotective, and myoprotective effects of this compound in various preclinical models of disease.

Unlike its parent compound, Cyclosporin A, this compound does not suppress the immune system. A subtle structural difference, the substitution of an N-methyl-4-isoleucine at position 4, prevents the this compound-cyclophilin A complex from binding to calcineurin.[4][5] This lack of calcineurin inhibition preserves T-cell function and avoids the immunosuppressive side effects associated with CsA.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | Concentration | Effect | Reference |

| IC50 for HCV RNA reduction | Hepatitis C virus (HCV) replicon cells | 0.66 µM | 50% inhibition of HCV RNA replication after 48 hours. | [4][13] |

| HCV RNA reduction | HCV replicon cells | 1 µM | >3-log10 reduction in HCV RNA after 9 days. | [4][13] |

| Inhibition of HIV-1 p24gag-cyclophilin A complex formation | Cell-free assay | ~0.7 µM | 50% inhibitory concentration. | [14] |

| Inhibition of 2-LTR circle formation (HIV-1) | HIV-1 IIIB-infected MT4 cells | 0.17 µg/ml | Half-maximal inhibition. | [3] |

| Cell Viability (MTS assay) | Ischemic human myoblasts | 5 µM | Significantly increased cell survival. | [12][15] |

| Cytotoxicity (LDH assay) | Ischemic human myoblasts | 5 µM | Significantly decreased cytotoxicity compared to higher doses. | [12] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Animal | Dosage | Route | Key Findings | Reference |

| Small-for-size liver grafts | Rat | 5 µM (in storage solution) | - | Blocked >70% increase in ALT, serum bilirubin, and necrosis. Increased cell proliferation from 3% to 30%. | [16] |

| Spinal cord contusion | Rat | Not specified | Pretreatment | Significantly improved mitochondrial respiratory control ratios and ATP-producing capacity. Decreased free radical production. | [17] |

| Traumatic brain injury | Rat | 10 mg/kg | Post-injury administration | Improved cognition, improved mitochondrial function, and reduced oxidative damage. | [6] |

| Collagen VI congenital muscular dystrophy | Zebrafish | Not specified | Administration at 21 hpf | Largely prevented structural and functional abnormalities. | [8][9][10][18] |

| Collagen VI congenital muscular dystrophy | Mouse (Col6a1-/-) | Not specified | In vivo treatment for 5 days | Apoptosis was prevented and muscle strength was increased. | [8][18] |

| Severe sepsis (cecal ligation and puncture) | Mouse | Not specified | Not specified | Improved 48-hour survival to 100% vs 32% in controls. Prevented myocardial apoptosis and caspase activation. | [19] |

| Acute pancreatitis | Mouse | 5 or 10 mg/kg | Per os | Reduced edema, necrosis, leukocyte infiltration, and serum amylase levels. | [20] |

Table 3: Clinical Trial Data for this compound

| Study Phase | Indication | Patient Population | Dosage | Key Findings | Reference |

| Phase 2a | Hepatitis C Virus (HCV) | Genotype 1 relapsers | 600 mg bid for 14 days (in combination with PEG-IFN-α) | Mean HCV RNA decline of 2.85 log vs 0.56 log with PEG-IFN-α alone. Well tolerated. | [21][22] |

| Phase 2a | Hepatitis C Virus (HCV) | Genotype 1 | 10 up to 600 mg (monotherapy) | Normalization of liver transaminases at doses >75 mg, but no significant virological response. | [22] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Mitochondrial Swelling Assay

This assay is used to assess the opening of the mitochondrial permeability transition pore.[1]

-

Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., rat liver or brain) by differential centrifugation in a buffered sucrose solution.

-

Assay Buffer: Isolated mitochondria are suspended in a buffer containing KCl, MOPS-Tris, and a respiratory substrate (e.g., succinate).

-

Induction of Swelling: Mitochondrial swelling is induced by the addition of a Ca2+ salt (e.g., CaCl2).

-

Measurement: The change in light absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

This compound Treatment: To test the effect of this compound, the compound is pre-incubated with the mitochondrial suspension before the addition of Ca2+. The degree of inhibition of swelling is then quantified.

Mitochondrial Membrane Potential Assay

This assay measures the electrical potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health.[1]

-

Fluorescent Probe: A fluorescent dye, such as safranin or JC-1, is used. These dyes accumulate in mitochondria in a potential-dependent manner.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified period.

-

Induction of Depolarization: Mitochondrial depolarization can be induced by treating the cells with an uncoupler (e.g., FCCP) or a toxin that triggers mPTP opening.

-

Fluorescence Measurement: The fluorescence of the dye is measured using a fluorometer or a fluorescence microscope. A decrease in fluorescence (for safranin) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

-

Analysis: The ability of this compound to prevent or reverse the loss of membrane potential is quantified.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against the Hepatitis C virus.[4]

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon is used. These cells continuously replicate HCV RNA.

-

Compound Treatment: The replicon cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).

-

RNA Extraction: Total cellular RNA is extracted from the cells.

-

Quantitative RT-PCR (qRT-PCR): The amount of HCV RNA is quantified using real-time reverse transcription PCR with primers and probes specific for the HCV genome.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits HCV RNA replication by 50%, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and processes related to this compound.

Caption: Mechanism of this compound in preventing mPTP-mediated cell death.

Caption: General experimental workflow for evaluating this compound's protective effects.

References

- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus type 1 (HIV-1): interference with early and late events in HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonimmunosuppressive cyclosporine analogue, suppresses collagen production and enhances collagenase activity in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-Injury Administration of the Mitochondrial Permeability Transition Pore Inhibitor, this compound, Is Neuroprotective and Improves Cognition after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the mitochondrial permeability transition pore in traumatic central nervous system injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound, a cyclophilin inhibitor without immunosuppressive activity, is beneficial in collagen VI congenital muscular dystrophy models [iris.unibs.it]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of action of SDZ NIM 811, a nonimmunosuppressive cyclosporin A analog with activity against human immunodeficiency virus (HIV) type 1: interference with HIV protein-cyclophilin A interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pretreatment with the cyclosporin derivative, this compound, improves the function of synaptic mitochondria following spinal cord contusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Safety, pharmacokinetics, and antiviral activity of the cyclophilin inhibitor this compound alone or in combination with pegylated interferon in HCV-infected patients receiving 14 days of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NIM811: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIM811, also known as N-methyl-4-isoleucine cyclosporin, is a non-immunosuppressive cyclosporine analog with significant potential in various therapeutic areas.[1] Unlike its parent compound, cyclosporin A, this compound does not exert its effects through the calcineurin pathway, thus avoiding the associated immunosuppressive side effects.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial permeability transition pore (mPTP) through binding to cyclophilin D (CypD).[3][4] This activity has positioned this compound as a compelling candidate for the treatment of diseases where mitochondrial dysfunction is a key pathological feature, including viral infections like Hepatitis C (HCV), and conditions characterized by apoptosis and necrosis.[4][5][6] This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its investigation.

Chemical Structure and Properties

This compound is a cyclic peptide derivative of cyclosporine A. The key structural modification is the substitution at position 4, which prevents the binding of the this compound-cyclophilin complex to calcineurin, thereby eliminating its immunosuppressive activity.[2]

Chemical Data

| Property | Value | Reference |

| Chemical Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1][7] |

| Molar Mass | 1202.61 g/mol | [7] |

| CAS Number | 143205-42-9 | [7] |

| Appearance | White to off-white powder | - |

| Storage | Sealed storage, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month) | [7][8] |

Solubility

This compound exhibits solubility in various organic solvents and solvent mixtures.

| Solvent/Mixture | Concentration | Notes | Reference |

| DMSO | 100 mg/mL (83.15 mM) | Requires sonication | [7] |

| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (4.16 mM) | Clear solution | [7] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 5 mg/mL (4.16 mM) | Suspended solution, requires sonication | [7] |

| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | 2.5 mg/mL (2.08 mM) | Suspended solution, requires sonication | [7] |

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). By binding to CypD, this compound inhibits the opening of the mPTP, a critical event in many forms of cell death, including apoptosis and necrosis.[3][4] This inhibition helps to maintain mitochondrial integrity and function under cellular stress.

Unlike immunosuppressive cyclosporins, the this compound-cyclophilin complex does not interact with calcineurin, thus avoiding the downstream effects on T-cell activation.

Experimental Protocols

In Vitro Hepatitis C Virus (HCV) Replication Assay

This protocol is designed to assess the anti-HCV activity of this compound using an HCV replicon cell line.[7]

Materials:

-

HCV replicon cell line (e.g., Huh-Luc/neo-ET)

-

Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

This compound stock solution (e.g., 20 mM in DMSO)

-

96-well tissue culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay kit (e.g., MTS-based)

Procedure:

-

Cell Seeding: Seed 5,000 HCV replicon cells per well in a 96-well plate in complete culture medium without G418. Allow cells to attach overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serially diluted this compound. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, measure the luciferase activity in the cells according to the manufacturer's instructions for the luciferase assay reagent.

-

Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS-based assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of luciferase inhibition against the log of the this compound concentration.

Mitochondrial Permeability Transition (mPTP) Assay in Isolated Mitochondria

This protocol describes the measurement of mPTP opening in isolated mitochondria by assessing calcium-induced mitochondrial swelling.[6]

Materials:

-

Freshly isolated mitochondria from tissue or cultured cells

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., containing KCl, MOPS, succinate, and rotenone)

-

Calcium chloride (CaCl₂) solution

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the desired source using differential centrifugation. Keep mitochondria on ice.

-

Assay Setup: In a cuvette, add the assay buffer and a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL).

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Induction of mPTP: Add a defined concentration of CaCl₂ to induce mPTP opening.

-

Measurement: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the opened mPTP.

-

Inhibition with this compound: To test the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of this compound for a short period before adding CaCl₂.

-

Data Analysis: Compare the rate and extent of the absorbance decrease in the presence and absence of this compound to determine its inhibitory activity on mPTP opening.

Conclusion

This compound represents a promising therapeutic agent with a well-defined, non-immunosuppressive mechanism of action centered on the inhibition of the mitochondrial permeability transition pore. Its unique properties make it a valuable tool for researchers investigating mitochondrial dysfunction in various disease models and a potential candidate for clinical development in indications such as viral hepatitis and other conditions linked to cellular stress and death. The experimental protocols provided herein offer a starting point for the in-depth investigation of this compound's biological activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound PMID: 12065751 | MCE [medchemexpress.cn]

- 6. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

NIM811 and its Role in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of NIM811, a non-immunosuppressive cyclosporin derivative, in the context of mitochondrial dysfunction. We will delve into its mechanism of action, present quantitative data from key studies, and provide detailed experimental protocols for assessing its effects.

Introduction to this compound and Mitochondrial Dysfunction

Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and metabolic diseases.[1] A critical event in many forms of mitochondrial dysfunction is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[1] Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2][3]

This compound (N-methyl-4-isoleucine cyclosporin) is a derivative of cyclosporin A (CsA) that has garnered significant interest as a therapeutic agent due to its potent inhibition of the mPTP without the immunosuppressive effects of its parent compound.[3][4] Unlike CsA, which binds to both cyclophilin A in the cytosol (leading to immunosuppression via calcineurin inhibition) and cyclophilin D in the mitochondria, this compound shows a preferential and potent interaction with the mitochondrial cyclophilin D.[3][5] This specificity makes this compound a valuable tool for investigating the role of the mPTP in disease and a promising candidate for therapeutic development.

Core Target Protein: Cyclophilin D

The primary and most well-characterized target of this compound in the context of mitochondrial dysfunction is Cyclophilin D (CypD) .[1][3][6] CypD, encoded by the PPIF gene, is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[6]

Under normal physiological conditions, the role of CypD is not fully elucidated, but it is known to be involved in protein folding and maturation within the mitochondria.[6] However, under conditions of cellular stress, such as high levels of matrix calcium, inorganic phosphate, and oxidative stress, CypD is believed to undergo a conformational change that promotes its interaction with other components of the mPTP, sensitizing the pore to opening.[1][2]

Several key points highlight the importance of CypD as the target of this compound:

-

Genetic evidence: Mice lacking the gene for CypD exhibit a desensitization of the mPTP to calcium-induced opening, a phenotype that is mimicked by treatment with CsA or this compound.[1]

-

Binding studies: this compound binds to CypD, and this interaction is crucial for its inhibitory effect on the mPTP.[5]

-

Functional studies: Overexpression of CypD sensitizes cells to mPTP-mediated cell death, while its inhibition by this compound is protective.[7]

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

This compound exerts its protective effects on mitochondria primarily by inhibiting the opening of the mPTP. The precise molecular composition of the mPTP is still a subject of debate, but it is generally accepted to be a multi-protein complex. While historical models implicated the adenine nucleotide translocator (ANT) and the voltage-dependent anion channel (VDAC) as core components, more recent evidence suggests that the F1Fo ATP synthase can also form the pore.

This compound's mechanism of action can be summarized as follows:

-

Binding to Cyclophilin D: this compound readily crosses the cell and mitochondrial membranes to reach the mitochondrial matrix, where it binds to CypD.[5]

-

Inhibition of CypD-mPTP Interaction: This binding prevents the stress-induced interaction of CypD with the core components of the mPTP.[8]

-

Desensitization of the mPTP: By preventing the CypD-mediated sensitization, this compound increases the calcium threshold required to trigger the opening of the pore.[1]

-

Preservation of Mitochondrial Function: By keeping the mPTP in a closed state, this compound preserves the mitochondrial membrane potential, maintains ATP synthesis, and prevents the release of pro-apoptotic factors.[9][10]

The following diagram illustrates the proposed signaling pathway for this compound's action on the mPTP.

Figure 1. Signaling pathway of this compound in preventing mPTP-mediated mitochondrial dysfunction.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the efficacy of this compound in inhibiting mPTP opening and protecting mitochondrial function.

Table 1: Potency of this compound in Inhibiting Mitochondrial Permeability Transition

| Parameter | Model System | Inducer of mPTP | This compound Concentration/Dose | Potency/Effect | Reference |

| IC50 | Isolated rat liver mitochondria | Ca²⁺ + Pi | ~20 nM | Inhibition of mitochondrial swelling | [4] |

| Potency | Isolated rat brain mitochondria | Ca²⁺ | Not specified | Equipotent to CsA | [4] |

| Potency | Isolated rat brain mitochondria | Ca²⁺ | Not specified | More potent than CsA | [11] |

| Effective Dose | In vivo (mice, TBI model) | Traumatic Brain Injury | 10 mg/kg i.p. | Attenuated reduction in Respiratory Control Ratio | [12] |

| Effective Dose | In vivo (mice, sepsis model) | Cecal Ligation and Puncture | 2 mg/kg | Improved 48-hour survival | [13] |

Table 2: Effects of this compound on Mitochondrial and Cellular Parameters

| Parameter Measured | Model System | Treatment | Result | Reference |

| Mitochondrial Depolarization | Small-for-size rat liver grafts | 5 µM this compound | Strongly attenuated depolarization | [9] |

| Liver Necrosis | Massive hepatectomy in rats | This compound | 100% reduction in necrosis | [10][14] |

| Apoptosis (TUNEL) | Massive hepatectomy in rats | This compound | 42% decrease in TUNEL-positive cells | [10][14] |

| Serum ALT | Massive hepatectomy in rats | This compound | 70% decrease in peak ALT release | [10][14] |

| ATP Levels | Small-for-size liver grafts | This compound | Prevented decrease in ATP | [9] |

| Mitochondrial Respiration | Spinal cord injury in rats | This compound pretreatment | Significantly improved respiratory control ratios | [15][16] |

| Reactive Oxygen Species | Spinal cord injury in rats | This compound pretreatment | Significantly decreased free radical production | [15][16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on mitochondrial function.

Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: A common method to measure mPTP opening is the calcein-cobalt quenching assay.[17][18] Cells are loaded with calcein-AM, which is converted to fluorescent calcein by intracellular esterases. Calcein fluoresces in all cellular compartments. CoCl₂ is added to quench the cytosolic calcein fluorescence. In healthy cells with an intact inner mitochondrial membrane, calcein is retained in the mitochondria and fluoresces. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence, leading to a decrease in the fluorescence signal.[17] Ionomycin, a calcium ionophore, is often used as a positive control to induce mPTP opening.[17][19]

Protocol (adapted for flow cytometry): [19]

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺).

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of calcein-AM in DMSO.

-

Prepare a working solution of 1 µM calcein-AM in buffer.

-

Use the provided CoCl₂ and ionomycin solutions.

-

-

Experimental Setup: Aliquot 1 mL of the cell suspension into four tubes:

-

Tube 1 (Unstained Control): No treatment.

-

Tube 2 (Total Calcein): Add calcein-AM working solution.

-

Tube 3 (Mitochondrial Calcein): Add calcein-AM working solution and CoCl₂.

-

Tube 4 (mPTP Opening): Add calcein-AM working solution, CoCl₂, and ionomycin.

-

Experimental Tubes: For testing this compound, pre-incubate cells with the desired concentration of this compound before adding the staining reagents and the mPTP inducer.

-

-

Staining:

-

To tubes 2, 3, and 4, add 5 µL of the calcein-AM working solution and mix.

-

To tubes 3 and 4, add 5 µL of CoCl₂ and mix.

-

To tube 4, add 5 µL of ionomycin and mix.

-

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Centrifuge the cells at 1,000 x g for 5 minutes. Resuspend the cell pellet in 1 mL of fresh buffer to remove excess reagents.

-

Analysis: Analyze the cells by flow cytometry using a 488 nm excitation laser and detecting the emission at ~515-530 nm. The decrease in fluorescence in the experimental tubes compared to Tube 3 indicates mPTP opening.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[20][21][22][23] Tetramethylrhodamine methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are commonly used dyes.[24] In healthy, energized mitochondria, these dyes accumulate and exhibit a quenched fluorescence signal. Upon mitochondrial depolarization, the dyes are released into the cytoplasm, leading to an increase in fluorescence (dequenching).

Protocol (using TMRM and fluorescence microscopy): [24]

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a stock solution of TMRM in DMSO.

-

Dilute the TMRM stock solution in pre-warmed culture medium to a final concentration of 25-100 nM.

-

Replace the culture medium with the TMRM-containing medium and incubate for 20-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.

-

Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm).

-

-

Treatment:

-

Add the experimental compound (e.g., an mPTP inducer) to the cells.

-

For testing this compound, pre-incubate the cells with this compound before adding the inducer.

-

As a positive control for depolarization, use a protonophore like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

-

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time. An increase in fluorescence intensity indicates mitochondrial depolarization.

-

Data Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells over time.

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, visualize a typical experimental workflow and the logical relationships in the study of this compound.

Figure 2. Experimental workflow for the calcein-cobalt mPTP assay.

Figure 3. Logical relationship of this compound's action from molecular target to therapeutic potential.

Conclusion

This compound is a potent and specific inhibitor of the mitochondrial permeability transition pore, acting through its primary target, Cyclophilin D. By preventing the opening of the mPTP, this compound effectively mitigates the key events of mitochondrial dysfunction, including the loss of membrane potential, ATP depletion, and oxidative stress, thereby protecting cells from death. Its non-immunosuppressive nature makes it a superior tool for research and a promising therapeutic candidate for a variety of diseases underpinned by mitochondrial pathology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia–reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 7. The cyclophilin D/Drp1 axis regulates mitochondrial fission contributing to oxidative stress-induced mitochondrial dysfunctions in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress modulates mitochondrial failure and cyclophilin D function in X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Prevents Mitochondrial Dysfunction, Attenuates Liver Injury and Stimulates Liver Regeneration after Massive Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nonimmunosuppressive cyclosporin analogs this compound and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Attenuation of acute mitochondrial dysfunction after traumatic brain injury in mice by this compound, a non-immunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound prevents mitochondrial dysfunction, attenuates liver injury, and stimulates liver regeneration after massive hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Pretreatment with the cyclosporin derivative, this compound, improves the function of synaptic mitochondria following spinal cord contusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. sm.unife.it [sm.unife.it]

- 19. content.abcam.com [content.abcam.com]

- 20. Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NIM811 in Preventing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIM811, a non-immunosuppressive derivative of cyclosporin A, has emerged as a potent inhibitor of apoptosis. Its primary mechanism of action involves the targeted inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing the opening of the mPTP, this compound stabilizes mitochondrial function, blocking the release of pro-apoptotic factors and ultimately averting cell death. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound's anti-apoptotic effects, serving as a comprehensive resource for researchers in the field.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of numerous diseases, including neurodegenerative disorders, ischemic injuries, and certain types of cancer. The intrinsic pathway of apoptosis is intricately linked to mitochondrial integrity. Various cellular stresses converge on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), a multi-protein complex in the inner mitochondrial membrane. The sustained opening of the mPTP is a critical event, causing mitochondrial depolarization, swelling, and the release of pro-apoptotic proteins such as cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.

This compound (N-methyl-4-isoleucine-cyclosporine) is a synthetic derivative of cyclosporin A that has been chemically modified to eliminate its immunosuppressive activity while retaining its potent cytoprotective properties.[1] This has positioned this compound as a promising therapeutic candidate for conditions where apoptosis is a key pathological driver.[2] This guide will explore the core mechanism of this compound in preventing apoptosis, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The anti-apoptotic effect of this compound is primarily attributed to its high-affinity binding to cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[3] CypD is a crucial regulator of the mPTP. Under conditions of cellular stress, such as elevated intracellular calcium (Ca2+) and oxidative stress, CypD facilitates the opening of the mPTP.

This compound sequesters CypD, preventing its interaction with other components of the mPTP complex. This inhibition stabilizes the closed conformation of the pore, even in the presence of apoptotic stimuli. By preventing mPTP opening, this compound preserves mitochondrial homeostasis in several key ways:

-

Maintenance of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane. This compound, by keeping the pore closed, helps maintain the ΔΨm, which is essential for ATP synthesis.[2][4]

-

Prevention of Mitochondrial Swelling: The influx of solutes and water through an open mPTP causes the mitochondrial matrix to swell, leading to the rupture of the outer mitochondrial membrane. This compound's inhibition of the mPTP prevents this osmotic crisis.[5][6]

-

Inhibition of Cytochrome c Release: The rupture of the outer mitochondrial membrane allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade. By preventing mitochondrial swelling, this compound effectively blocks the release of cytochrome c.[7]

The signaling pathway illustrating the intervention of this compound in the intrinsic apoptotic cascade is depicted below.

Quantitative Data on Efficacy

The efficacy of this compound in preventing apoptosis and related mitochondrial dysfunction has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Cell-Based Assays

| Cell Type/Model | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |

| Human Skeletal Myoblasts | Hypoxia (1% O₂) | 0-20 µM | Dose-dependent increase in cell survival (MTS assay) and decrease in cytotoxicity (LDH assay).[8][9] | [8][9] |

| Rat Hepatocytes | TNF-α | Not specified | Blocks cell killing and prevents mitochondrial inner membrane permeabilization and depolarization.[1] | [1] |

| Human Keratinocytes (HaCaT) | UVA Irradiation | 125 nM | Suppression of apoptotic cell death.[10] | [10] |

| Pancreatic Acinar Cells | Bile Acids or Ethanol + Fatty Acids | Not specified | Significantly preserved mitochondrial membrane potential and reduced necrosis levels.[4] | [4] |

| HCV Replicon Cells | - | 0.66 µM (IC₅₀) | 50% inhibition of HCV RNA replication after 48 hours.[11][12] | [11][12] |

Table 2: Efficacy of this compound in Animal Models and Isolated Mitochondria

| Model System | Injury/Stimulus | This compound Dosage/Concentration | Observed Effect | Reference |

| Rat Liver Grafts (small-for-size) | Transplantation | 5 µM (in storage solution) | Blocked >70% of the increase in ALT and serum bilirubin; increased hepatocyte proliferation.[2] | [2] |

| Murine Model of Ischemia-Reperfusion | Hindlimb Ischemia | 10 mg/kg BW | Improved gait speed and reduced levels of pro-inflammatory cytokines (MCP-1, IL-1α).[8][9] | [8][9] |

| Rat Brain-Derived Mitochondria | Calcium-induced swelling | Nanomolar range | Powerful inhibitor of mitochondrial swelling, with potency greater than Cyclosporin A.[5][6] | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-apoptotic effects of this compound.

Assessment of Mitochondrial Permeability Transition (Mitochondrial Swelling Assay)

This assay measures the Ca²⁺-induced swelling of isolated mitochondria, which is an indicator of mPTP opening. This compound's inhibitory effect is quantified by its ability to prevent this swelling.

-

Principle: The opening of the mPTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in light absorbance at 540 nm.

-

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

-

Assay Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4).

-

Experimental Setup: Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL in a cuvette.

-

This compound Treatment: Add this compound (typically in the nanomolar to low micromolar range) or vehicle control to the mitochondrial suspension and incubate for a few minutes at room temperature.

-

Induction of Swelling: Initiate mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 µM).

-

Measurement: Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[3][13]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health. This compound is expected to maintain a high red/green fluorescence ratio, indicating healthy, polarized mitochondria.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential.[14][15][16]

-

Protocol:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with the apoptotic stimulus in the presence or absence of various concentrations of this compound for the desired duration.

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess JC-1.

-

Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.

-

Red Fluorescence: Excitation ~585 nm, Emission ~590 nm.

-

Green Fluorescence: Excitation ~514 nm, Emission ~529 nm.

-

-

Quantification: Calculate the ratio of red to green fluorescence intensity. A higher ratio indicates a higher ΔΨm.

-

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. This compound treatment should result in a higher percentage of viable cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with the apoptotic inducer and this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Cytochrome c Release Assay (Western Blotting)

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway. This compound should prevent this release.

-

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then detected by Western blotting.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells as required and harvest.

-

Cell Lysis and Fractionation:

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Perform differential centrifugation: a low-speed spin to pellet nuclei and intact cells, followed by a high-speed spin to pellet the mitochondria. The supernatant is the cytosolic fraction.[7][17]

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.[18][19][20]

-

To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

-

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its protective effects.

Conclusion

This compound represents a targeted therapeutic strategy for diseases characterized by excessive apoptosis. Its specific mechanism of action—inhibiting CypD to prevent mPTP opening—offers a distinct advantage over its parent compound, cyclosporin A, by avoiding immunosuppressive side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other mPTP inhibitors. As our understanding of the intricate role of mitochondria in cell death pathways continues to grow, this compound stands out as a valuable tool for both basic research and potential clinical applications.

References

- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a mitochondrial permeability transition inhibitor, prevents mitochondrial depolarization in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitations of Cyclosporin A Inhibition of the Permeability Transition in CNS Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]